butyl [2-(aminocarbonyl)phenyl]carbamate
Description
Historical Trajectories and Evolution of Carbamate (B1207046) Chemistry in Academic Contexts
The journey of carbamate chemistry began in the 19th century, with early investigations into the derivatives of the unstable carbamic acid. nih.gov These organic compounds, characterized by the R₂NC(O)OR' functional group, are formally derived from carbamic acid (NH₂COOH). nih.gov The field gained significant momentum with the discovery of naturally occurring carbamates, such as the alkaloid physostigmine, which spurred interest in their physiological effects. nih.gov
Initially, the applications of carbamates were largely in the agricultural sector, with the development of carbamate-based pesticides. nih.gov However, the versatility of the carbamate group soon captured the attention of medicinal chemists. Its ability to act as a stable and effective protecting group for amines in organic synthesis, particularly in peptide chemistry, became a cornerstone of modern synthetic strategies. sigmaaldrich.com Furthermore, the structural similarity of the carbamate linkage to the amide bond found in peptides has made it a valuable "peptide bond surrogate" in drug design, offering improved stability and bioavailability. nih.govsigmaaldrich.com This has led to the incorporation of the carbamate moiety into a wide range of therapeutic agents. nih.gov
Structural Classification of Butyl [2-(aminocarbonyl)phenyl]carbamate within the Carbamate Family
Carbamates can be broadly classified based on the nature of the substituents attached to the nitrogen and oxygen atoms of the core carbamate structure. kiku.dk These substituents can be alkyl, aryl, or a combination of both, significantly influencing the compound's physical and chemical properties. nih.gov
Alkyl Carbamates: Both the nitrogen and oxygen are attached to alkyl groups.
Aryl Carbamates: At least one of the substituents is an aromatic ring.
N-Substituted Carbamates: The nitrogen atom is bonded to one or two organic groups.
Carbamate Esters: The oxygen atom is part of an ester linkage.
This compound can be classified as an N-aryl, O-alkyl carbamate . The "butyl" group is an alkyl chain attached to the carbamate oxygen, while the "[2-(aminocarbonyl)phenyl]" group is an aryl substituent on the nitrogen atom. The presence of the aminocarbonyl (or carboxamide) group on the phenyl ring introduces an additional functional group, which can participate in hydrogen bonding and other molecular interactions.
A key structural feature of carbamates is the resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group. sigmaaldrich.com This delocalization of electrons imparts a degree of planar character to the carbamate group and influences its chemical reactivity and conformational preferences. sigmaaldrich.com
Table 1: Structural Breakdown of this compound
| Component | Chemical Formula | Description |
| Butyl Group | -C₄H₉ | An alkyl group attached to the carbamate oxygen. |
| Carbamate Linkage | -NHCOO- | The core functional group defining the molecule as a carbamate. |
| Phenyl Group | -C₆H₄- | An aromatic ring connecting the carbamate nitrogen and the aminocarbonyl group. |
| Aminocarbonyl Group | -CONH₂ | A carboxamide group attached to the phenyl ring at the ortho position relative to the carbamate. |
Overview of Advanced Academic Research Domains and Scholarly Significance of this compound
While direct and specific academic research on "this compound" is not readily found in the public domain, its structural motifs suggest potential areas of scholarly interest. The significance of this compound would likely be explored in the context of medicinal chemistry, materials science, and synthetic methodology development.
Medicinal Chemistry: The presence of both a carbamate and a urea-like (aminocarbonyl) functionality on an aromatic scaffold is a common feature in bioactive molecules. Carbamates are known to act as inhibitors of various enzymes, including cholinesterases and proteases. chemicalbook.com The specific substitution pattern of this compound could be designed to target particular enzyme active sites. For instance, derivatives of tert-butyl (substituted benzamido)phenylcarbamate have been synthesized and evaluated for their anti-inflammatory activity. nih.gov
Materials Science: Carbamate linkages are the fundamental repeating units in polyurethanes, a versatile class of polymers with a wide range of applications. nih.gov The bifunctional nature of this compound, with its potential for hydrogen bonding from both the carbamate and aminocarbonyl groups, could make it an interesting monomer or cross-linking agent in the synthesis of novel polymers with specific thermal or mechanical properties.
Synthetic Chemistry: The development of efficient and selective methods for the synthesis of complex carbamates is an ongoing area of academic research. organic-chemistry.org The synthesis of this compound would likely involve multi-step procedures, potentially starting from ortho-substituted anilines. The exploration of novel synthetic routes to this and related compounds could be a significant contribution to the field of organic synthesis.
Given the absence of direct research, the following table presents hypothetical research directions based on the compound's structure:
Table 2: Potential Research Areas for this compound
| Research Domain | Potential Application/Study | Rationale |
| Enzyme Inhibition | Screening against a panel of proteases or esterases. | The carbamate and aminocarbonyl groups can mimic peptide bonds and interact with enzyme active sites. |
| Polymer Chemistry | Use as a monomer or additive in polyurethane synthesis. | The two functional groups capable of hydrogen bonding could influence polymer properties. |
| Drug Discovery | Synthesis of a library of derivatives with varied alkyl and aryl substituents. | To explore structure-activity relationships for potential therapeutic targets. |
| Supramolecular Chemistry | Investigation of self-assembly properties. | The hydrogen bonding capabilities could lead to the formation of ordered structures in the solid state or in solution. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl N-(2-carbamoylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-3-8-17-12(16)14-10-7-5-4-6-9(10)11(13)15/h4-7H,2-3,8H2,1H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFZBQLYLJWYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies and Chemical Transformations of Butyl 2 Aminocarbonyl Phenyl Carbamate
Strategic Retrosynthetic Analysis and Key Disconnections for Butyl [2-(aminocarbonyl)phenyl]carbamate
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbamate (B1207046) and amide bonds.
Disconnection 1: The Carbamate Linkage
The most apparent disconnection is at the carbamate functional group. This bond can be retrosynthetically cleaved in two ways:
C-O bond cleavage: This leads to a phenylcarbamoyl isocyanate intermediate and butanol. The isocyanate can be further disconnected to 2-aminobenzamide (B116534) and a phosgene (B1210022) equivalent.
N-C bond cleavage: This disconnection yields 2-aminobenzamide and butyl chloroformate. This is often a more practical approach as it avoids the handling of highly reactive isocyanates.
Disconnection 2: The Amide Linkage
Alternatively, the amide bond of the 2-(aminocarbonyl)phenyl group can be disconnected. This would lead to anthranilic acid and ammonia. The subsequent formation of the carbamate on the anthranilic acid nitrogen followed by amidation of the carboxylic acid presents another viable synthetic pathway.
Key Precursors:
Based on this analysis, the key precursors for the synthesis of this compound are identified as:
2-Aminobenzamide
Butanol
Phosgene or its equivalents (e.g., triphosgene (B27547), diphosgene, butyl chloroformate)
Anthranilic acid
Contemporary Synthetic Routes to this compound
Modern synthetic chemistry offers a variety of methods to construct the carbamate functionality, ranging from traditional reagent-based approaches to more advanced catalytic systems.
Amidation and Esterification Reactions in Carbamate Bond Formation
The formation of the carbamate bond in this compound can be achieved through sequential or one-pot procedures involving amidation and esterification-like reactions. A common strategy involves the reaction of 2-aminobenzamide with a carbonylating agent followed by trapping with butanol.
Alternatively, a Curtius rearrangement of a corresponding acyl azide (B81097) can generate an isocyanate intermediate, which is then reacted with butanol to form the carbamate. organic-chemistry.org This method is advantageous as it often proceeds under mild conditions. organic-chemistry.org
A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized through the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. nih.gov This reaction utilized 1-(3-dimethyl aminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxyl benzotriazole (B28993) (HOBt) as coupling reagents. nih.gov
| Reactant 1 | Reactant 2 | Reagents | Product | Yield |
| tert-butyl 2-amino phenylcarbamate | 4-florobenzoic acid | EDCI, HOBt, DIPEA | tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | 74% nih.gov |
| tert-butyl 2-amino phenylcarbamate | 2-bromoacetic acid | EDCI, HOBt, DIPEA | tert-butyl 2-(2-bromoacetamido)phenylcarbamate | 75.7% nih.gov |
| tert-butyl 2-amino phenylcarbamate | 2-iodobenzoic acid | EDCI, HOBt, DIPEA | tert-butyl 2-(2-iodobenzamido)phenylcarbamate | Not Specified nih.gov |
Catalytic Approaches and Reagent-Based Synthesis of this compound
Catalytic methods for carbamate synthesis are gaining prominence due to their efficiency and reduced waste. Transition metal catalysts, particularly those based on copper and nickel, have been employed for the cross-coupling of amines with various carbonyl sources. organic-chemistry.orgnih.gov For instance, a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides can provide N-protected amines. organic-chemistry.org
Reagent-based synthesis often relies on the use of phosgene derivatives, such as triphosgene or butyl chloroformate. While effective, these reagents are highly toxic, prompting the development of safer alternatives. nih.gov One such alternative is the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a nucleophilic catalyst. organic-chemistry.org
Green Chemistry Principles and Sustainable Synthesis of Carbamates
The principles of green chemistry are increasingly influencing the design of synthetic routes for carbamates. A major focus is the replacement of toxic reagents like phosgene with more environmentally benign alternatives. nih.gov Carbon dioxide (CO2), being an abundant, non-toxic, and renewable C1 source, has emerged as a highly attractive carbonyl source for carbamate synthesis. nih.govpsu.edu
The direct synthesis of carbamates from amines, CO2, and alcohols is a key area of research. rsc.org This transformation can be facilitated by various catalytic systems, including basic catalysts and ionic liquids. psu.edursc.org For example, a superbase-derived protic ionic liquid has been shown to effectively catalyze the direct synthesis of carbamates from amines, CO2, and a silicate (B1173343) ester, with yields up to 96%. rsc.org This method is applicable to both aliphatic and aromatic amines. rsc.org The use of CO2 under mild pressure and temperature conditions represents a significant step towards a more sustainable production of carbamates. psu.edu
Synthesis and Derivatization Strategies for Analogues of this compound
The synthesis of analogues of this compound is crucial for exploring structure-activity relationships and for developing new molecules with tailored properties for academic study.
Rational Design of Structurally Modified Carbamate Derivatives for Academic Study
The rational design of carbamate derivatives involves systematic modifications of the core structure of this compound. The carbamate group itself is a key structural feature in many approved drugs and is often designed to interact with biological targets. acs.org Its ability to participate in hydrogen bonding and the conformational restriction it imposes are important considerations in molecular design. acs.org
Modifications can be introduced at several positions:
The Butyl Chain: The length, branching, and substitution of the alkyl chain can be varied to modulate lipophilicity and steric interactions. Replacing the butyl group with other alkyl or aryl groups can significantly alter the molecule's properties.
The Phenyl Ring: Introduction of various substituents (e.g., halogens, nitro groups, alkyl groups) on the phenyl ring can influence the electronic properties and metabolic stability of the molecule.
The Amide Group: The primary amide can be replaced with secondary or tertiary amides, or with other functional groups, to probe the importance of this moiety for specific interactions.
For instance, a series of carbamate derivatives incorporating multifunctional carrier scaffolds were designed and synthesized as potential therapeutic agents. nih.gov Another study reported the synthesis of cholesterol-derived carbamate derivatives by reacting cholesteryl chloroformate with various amines. researchgate.net The design of new cholinesterase inhibitors is often based on modifying the structure of existing carbamate inhibitors or synthesizing carbamate derivatives of existing drugs. mdpi.com
Stereochemical Considerations in the Synthesis of this compound Analogues
The introduction of stereocenters into analogues of this compound presents a significant synthetic challenge that necessitates precise control over reaction conditions and reagent selection. The biological activity of chiral molecules is often highly dependent on their absolute configuration, making the development of stereoselective synthetic routes a critical area of research. Methodologies to achieve high enantiopurity in analogues of this carbamate can be broadly categorized into asymmetric synthesis, chiral resolution, and the use of chiral auxiliaries.
One of the most effective strategies for establishing stereochemistry is through enzymatic kinetic resolution (EKR). This technique utilizes the inherent chirality of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, a study on the resolution of a structurally related precursor, (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, demonstrated the efficacy of Candida antarctica lipase (B570770) B (CAL-B) in a transesterification reaction. mdpi.com This process yielded the corresponding (R)- and (S)-enantiomers with excellent enantioselectivity (E > 200). mdpi.com The efficiency of the resolution was found to be dependent on factors such as the choice of acyl donor and the reaction temperature.
The following table summarizes the influence of the acyl donor on the enzymatic kinetic resolution of (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a model substrate for understanding potential stereoselective transformations for analogues of this compound.
Table 1: Influence of Acyl Donor on the Enzymatic Kinetic Resolution of a Carbamate Analogue Precursor
| Acyl Donor | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (ee_s) (%) | Enantiomeric Excess of Product (ee_p) (%) | Enantioselectivity (E) |
|---|---|---|---|---|---|
| Vinyl acetate | 24 | 51 | >99 | 98 | >200 |
| Vinyl propionate | 24 | 52 | >99 | 96 | >200 |
| Vinyl butanoate | 24 | 53 | >99 | 94 | >200 |
| Vinyl hexanoate | 72 | 45 | 82 | >99 | >200 |
| Vinyl octanoate | 96 | 35 | 54 | >99 | >200 |
Data adapted from a study on a related tert-butyl carbamate precursor. mdpi.com
Furthermore, chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) are instrumental for the analytical and preparative-scale resolution of racemic mixtures of carbamate analogues. Cellulose-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenyl carbamate), have demonstrated excellent chiral recognition abilities for a variety of racemic compounds. abo.firesearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, allowing for their differential elution. researchgate.net
The development of stereoselective synthetic routes for more complex analogues, such as those containing dihydroisoquinoline moieties, has also been explored. One such route involved the addition of an N-Boc-protected indole (B1671886) to a sulfinamide, yielding separable diastereoisomers that could be converted to the desired chiral amines. nih.gov
Process Optimization and Scalability Investigations from a Research Chemistry Perspective
The transition of a synthetic route from a laboratory-scale procedure to a large-scale, industrially viable process requires meticulous investigation into reaction parameters, safety, cost-effectiveness, and environmental impact. For a compound like this compound, process optimization would focus on several key aspects of its synthesis, which typically involves the reaction of a substituted aniline (B41778) with a butyl chloroformate derivative or a related carbonylation agent.
A critical step in the synthesis of the precursor, tert-butyl (2-aminophenyl)carbamate, involves the reduction of the corresponding nitro compound, tert-butyl (2-nitrophenyl)carbamate. nih.gov While laboratory-scale reductions might employ reagents like hydrazine (B178648) hydrate (B1144303) with a catalytic amount of a transition metal, scaling up such a reaction necessitates a thorough evaluation of safety and handling protocols. nih.gov Alternative, safer reduction methods, such as catalytic hydrogenation, would be explored for large-scale production.
The coupling of the amino group with a carbonylation agent is another crucial step. The use of reagents like di-tert-butyl dicarbonate in the presence of a base is common for the synthesis of tert-butyl carbamates. researchgate.net For the synthesis of this compound, the choice of the butoxycarbonylating agent and the reaction conditions would be optimized to maximize yield and purity while minimizing side reactions. One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, are highly desirable for improving process efficiency. For instance, a one-pot method for the synthesis of N-alkyl carbamates has been developed involving the reaction of primary amines with carbon dioxide in the presence of cesium carbonate and an alkyl halide. nih.gov
The following table presents a hypothetical comparison of reaction conditions for the synthesis of a carbamate intermediate, illustrating the types of parameters that would be investigated during process optimization.
Table 2: Optimization of Reaction Conditions for Carbamate Synthesis
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | Triethylamine | 25 | 24 | 75 |
| 2 | Tetrahydrofuran | Triethylamine | 25 | 24 | 82 |
| 3 | Acetonitrile | DIPEA | 40 | 12 | 85 |
| 4 | Tetrahydrofuran | DMAP (cat.) | 25 | 18 | 90 |
| 5 | Toluene | Potassium Carbonate | 60 | 8 | 88 |
This table is illustrative and based on general principles of process optimization in organic synthesis.
Furthermore, the development of a scalable synthesis for a complex intermediate, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, highlights key considerations for process scale-up. researchgate.net This included a telescoped sequence starting from readily available materials and an optimized one-pot, two-step process. researchgate.net Such strategies, which minimize unit operations and improve throughput, are central to modern process chemistry. The optimization of a final hydrogenation step in a multi-step synthesis, for example, involved careful selection of the catalyst, base, and reaction pressure to ensure high yield and purity on a large scale. researchgate.net
Iii. Advanced Spectroscopic and Structural Elucidation of Butyl 2 Aminocarbonyl Phenyl Carbamate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For butyl [2-(aminocarbonyl)phenyl]carbamate, specific chemical shifts and coupling constants would be expected for the protons of the butyl group, the aromatic ring, and the amine and amide functionalities.
Similarly, the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their electronic environments. The carbonyl carbons of the carbamate (B1207046) and amide groups would appear at characteristic downfield shifts.
A hypothetical assignment for the ¹H and ¹³C NMR spectra of this compound is presented in the tables below, based on established chemical shift ranges for similar functional groups.
Table 1: Hypothetical ¹H NMR Data for this compound
| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Butyl CH₃ | ~0.9 | Triplet | 3H |
| Butyl CH₂ | ~1.4 | Sextet | 2H |
| Butyl CH₂ | ~1.6 | Quintet | 2H |
| Butyl OCH₂ | ~4.1 | Triplet | 2H |
| Aromatic CH | ~7.0-8.0 | Multiplets | 4H |
| NH₂ | ~5.0-6.0 | Broad Singlet | 2H |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| Butyl CH₃ | ~14 |
| Butyl CH₂ | ~19 |
| Butyl CH₂ | ~31 |
| Butyl OCH₂ | ~65 |
| Aromatic C | ~120-140 |
| Carbamate C=O | ~155 |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity between atoms. sdsu.eduyoutube.com
Correlation SpectroscopY (COSY) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between the adjacent protons of the butyl chain and between neighboring protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com This allows for the direct assignment of each proton to its corresponding carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, it would show a correlation between the OCH₂ protons of the butyl group and the carbamate carbonyl carbon.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. nih.gov For this compound (C₁₁H₁₄N₂O₃), the calculated monoisotopic mass is 222.1004 g/mol . HRMS analysis would confirm this exact mass.
Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, it is possible to deduce its structure. Common fragmentation pathways for carbamates include the loss of the alkoxy group and cleavage of the carbamate bond. For this compound, characteristic fragments would correspond to the loss of the butoxy group, the aminocarbonylphenyl group, and other smaller fragments.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org These vibrations are specific to the types of chemical bonds and functional groups present.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include N-H stretching from the amide and carbamate groups (around 3300-3500 cm⁻¹), C-H stretching from the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and strong C=O stretching from the amide and carbamate carbonyls (around 1650-1750 cm⁻¹). rsc.org The C-O stretching of the ester group would appear in the 1000-1300 cm⁻¹ region. rsc.org
Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric vibrations of the aromatic ring would be expected to show strong Raman signals.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide/Carbamate) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=O (Amide) | Stretching | ~1680 |
| C=O (Carbamate) | Stretching | ~1720 |
| C-N | Stretching | 1200-1350 |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.
For this compound, a single-crystal X-ray diffraction study would elucidate the planarity of the phenyl ring and the conformation of the flexible butyl chain.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions such as hydrogen bonds and van der Waals forces, which govern the crystal's stability and physical properties. nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Polymorphism and Crystallographic Variability Studies
No published studies detailing the polymorphic forms or crystallographic variability of this compound were identified. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. The investigation of polymorphism typically involves techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (FTIR, Raman). However, no such investigations have been reported for this specific carbamate.
Table 1: Crystallographic Data for this compound
Iv. Computational and Theoretical Investigations of Butyl 2 Aminocarbonyl Phenyl Carbamate
Cheminformatics Approaches to Database Mining and Analog Design
While computational studies exist for structurally related compounds, such as tert-butyl (2-aminophenyl)carbamate and other carbamate (B1207046) derivatives, the user's strict requirement to focus solely on butyl [2-(aminocarbonyl)phenyl]carbamate prevents the inclusion of this analogous data.
V. Structure Activity Relationship Sar Studies and Molecular Design Principles for Butyl 2 Aminocarbonyl Phenyl Carbamate Analogues
Identification of Key Structural Motifs and Pharmacophores for Molecular Function
The molecular architecture of butyl [2-(aminocarbonyl)phenyl]carbamate contains several key structural motifs that are crucial for its biological activity. The core pharmacophore is generally understood to be the ortho-substituted benzamide (B126) system.
Benzamide Moiety : The primary (aminocarbonyl) group attached to the phenyl ring is a critical feature. The amide's carbonyl oxygen and -NH2 group can act as hydrogen bond acceptors and donors, respectively. Docking analyses of related benzamide compounds show that the amidic carbonyl can form crucial hydrogen bonds with residues in target proteins. researchgate.net The orientation of the amide bond is vital; studies on related inhibitors have shown that inverting the amide to the corresponding anilide results in a loss of activity. nih.gov
Phenyl Ring : The aromatic ring serves as a central scaffold, positioning the primary amide and carbamate (B1207046) substituents in a specific spatial orientation. It also participates in interactions within binding sites, such as CH/π-interactions. nih.gov
The combination of a hydrogen-bond-donating/-accepting primary amide and a lipophilic, hydrogen-bond-accepting carbamate group on a phenyl scaffold defines the essential pharmacophoric features for this class of compounds.
Elucidation of Conformational Constraints and Their Influence on Molecular Recognition
The three-dimensional shape of this compound, dictated by its conformational flexibility, is a key determinant of its molecular recognition by biological targets. The molecule's conformation is primarily governed by rotation around several key single bonds.
Torsion Angles : The flexibility of the molecule arises from rotatable bonds, including the N-C bond of the carbamate and the C-O bond linking the butyl group. In a crystallographic study of a related compound, 2-[(Phenyl-carbamo-yl)amino]-butyl N-phenyl-carbamate, key torsion angles were determined to be N1–C7–O2–C8 = 179.8 (5)° and O2–C8–C9–N2 = 169.9 (4)°, indicating a relatively planar and extended conformation in the crystal lattice. nih.gov
Intramolecular Interactions : The conformation of carbamate-containing molecules can be stabilized by intramolecular hydrogen bonds. Studies on carbamate monomers show that hydrogen bonds, such as those between an N-H group and a carbonyl oxygen, can stabilize specific geometries, including cis/trans isomers of the amide bond. chemrxiv.org This pre-organization of the molecule into a specific low-energy conformation can reduce the entropic penalty upon binding to a receptor, thus enhancing affinity.
Impact on Recognition : The specific conformation adopted by the molecule dictates how its pharmacophoric features are presented to a binding site. nih.gov The spatial relationship between the hydrogen-bonding groups and the lipophilic regions must be optimal to achieve effective molecular recognition. nih.gov For example, molecular dynamics simulations have shown that sugar conformation is a critical determinant in nucleic acid recognition by certain enzymes, highlighting the principle that a ligand's shape directly impacts its biological function. nih.gov
The following table details key dihedral angles from a conformational analysis of a model carbamate monomer, illustrating the potential for distinct, stable conformations. chemrxiv.org
| Dihedral Angle | Description | Observed Values (°) | Implication |
| Ψ (C2-O5-C6-N7) | Defines the planarity around the carbamate core | -180, 0, or 180 | Shows a strong preference for planar arrangements, with non-planar (~0°) conformations being highly energetic. |
| α (O11-C6-N7-H22) | Describes cis/trans isomerization of the amide bond | Both cis and trans configurations observed | Unlike typical peptides, carbamates can readily adopt cis configurations, expanding the accessible conformational space. |
Role of Electronic and Steric Factors in Modulating Molecular Interactions
The nature and position of substituents on the benzamide core of carisbamate (B1668445) analogues play a significant role in modulating their activity by altering electronic and steric properties.
Electronic Effects : The electronic nature of the phenyl ring can be tuned by introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups. These changes can affect the acidity of the N-H protons and the hydrogen bond accepting/donating capacity of the amide and carbamate groups, thereby influencing binding affinity. In a study of benzamide-based inhibitors, the introduction of a chlorine atom at the 4'-position of the ring led to a compound with highly potent activity, suggesting a favorable electronic or steric interaction in the target's S2' binding site. nih.gov
Steric Factors : The size and shape of substituents have a profound impact on how a molecule fits into a binding pocket. In some SAR studies of benzamides, derivatization of an amino group on the phenyl ring with larger substituents, including a carbamate, tended to negatively affect affinity, likely due to steric hindrance. nih.gov Conversely, substituting the phenyl group with sterically demanding aliphatic groups like benzyl (B1604629) or diphenylmethane (B89790) also led to reduced or no inhibition, indicating spatial limitations at the binding site. nih.gov The unique activity profile of carisbamate, which is not fully replicated by the structurally simpler sodium channel blocker phenytoin, suggests that its specific steric bulk and electronic distribution contribute to its distinct mechanism of action. nih.gov
The following data from an optimization study of benzamide-based Dipeptidyl Peptidase-IV (DPP-4) inhibitors illustrates the impact of these factors. nih.gov
| Compound | Substituent (R) on Benzamide | DPP-4 IC50 (nM) | Interpretation |
| Reference | -H | >1000 | The unsubstituted benzamide is inactive. |
| 17a | 4'-F | 22.1 | A small, electron-withdrawing fluorine improves activity significantly. |
| 17b | 4'-Cl | 1.6 | The larger, electron-withdrawing chlorine provides optimal activity, suggesting a key interaction. |
| 17c | 4'-Br | 10.5 | Bromine, while also effective, is slightly less potent than chlorine, indicating a fine balance of size and electronics. |
| 17d | 4'-CH₃ | 158.6 | An electron-donating methyl group is less favorable than halogens. |
Rational Design Strategies for Optimizing Specific Molecular Interactions
Rational drug design utilizes the understanding of SAR, molecular structure, and target biology to create improved therapeutic agents. nih.govresearchgate.net For analogues of this compound, these strategies focus on methodically modifying the molecule to enhance desired interactions and properties.
Structure-Based Design : When the three-dimensional structure of the biological target is known, ligands can be designed to fit precisely into the binding site. This involves identifying key interactions, such as hydrogen bonds or hydrophobic pockets, and modifying the ligand to maximize these contacts. For instance, the optimization of benzamide inhibitors was guided by docking studies that helped interpret the SAR and rationalize why certain substituents improved potency. nih.gov
Fragment-Based and Analogue-Based Design : Starting with a core fragment like the benzamide moiety, different side chains and substituents can be systematically explored. This approach was used effectively in the development of DPP-4 inhibitors, where a variety of amides and halogens were introduced onto the benzene (B151609) ring to probe the S2' binding site and improve activity. nih.gov
Exploiting Target Differences : Rational design can be used to improve selectivity by exploiting differences between the intended target and off-targets. This can involve positive design, where a feature is added to interact favorably with the target, or negative design, where a group is added that creates an unfavorable interaction (e.g., a steric clash) with an off-target. nih.gov
These design strategies aim to transform a lead compound into a candidate with an optimal balance of potency, selectivity, and drug-like properties, moving beyond trial-and-error to a more knowledge-driven process. nih.gov
Bioisosteric Replacements and Their Impact on Structural Integrity and Function
Bioisosterism is a strategy in medicinal chemistry used to replace a functional group within a molecule with another group of similar size, shape, and electronic character to enhance desired properties while maintaining biological activity. drughunter.comnih.gov This is a powerful tool for optimizing lead compounds like this compound. nih.gov
Amide Bioisosteres : The primary amide group is susceptible to in vivo hydrolysis. Replacing it with a more metabolically stable bioisostere can improve a drug's pharmacokinetic profile. Common replacements include five-membered heterocyclic rings like 1,2,3-triazoles or 1,3,4-oxadiazoles. nih.govhyphadiscovery.com These rings can mimic the hydrogen bond donor/acceptor properties of the amide bond but are resistant to enzymatic cleavage. nih.gov For example, replacing an amide with a 1,4-disubstituted-1,2,3-triazole has been shown to increase the potency of certain antagonists. nih.gov
Carbamate Bioisosteres : The carbamate group can also be modified. A classic bioisosteric replacement for the ester oxygen is sulfur, creating a thiocarbamate. This changes the hydrogen bond accepting strength and lipophilicity. Other modifications could involve replacing the entire carbamate with a different linker that preserves the geometry and key interactions.
Phenyl Ring Bioisosteres : The central phenyl ring can be replaced by other aromatic heterocycles (e.g., pyridine, thiophene) or even saturated, rigid scaffolds like bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane. nih.govenamine.net A thiophene (B33073) ring was shown to be a tolerated replacement for the benzene ring in one series of benzamide inhibitors. nih.gov Saturated bioisosteres are often used to decrease lipophilicity and improve solubility while maintaining the correct exit vectors for the substituents. enamine.net
The introduction of a bioisostere can lead to changes in molecular size, shape, electronic distribution, and polarity, which may be favorable or detrimental to biological activity. nih.gov
The following table summarizes potential bioisosteric replacements for key functional groups in this compound.
| Original Group | Potential Bioisostere(s) | Rationale / Potential Impact |
| Primary Amide (-CONH₂) | 1,2,3-Triazole, 1,3,4-Oxadiazole | Mimics H-bond properties, increases metabolic stability against hydrolysis. nih.govhyphadiscovery.com |
| Thioamide (-CSNH₂) | Alters H-bond donor/acceptor strength, may improve stability. hyphadiscovery.com | |
| Carbamate Linkage (-O-CO-NH-) | Thio-carbamate (-S-CO-NH-) | Increases lipophilicity, alters electronic properties. |
| Retro-amide (-NH-CO-O-) | Reverses H-bond donor/acceptor pattern. | |
| Phenyl Ring | Pyridine, Thiophene | Alters electronic distribution and potential for H-bonding. nih.gov |
| Bicyclo[2.2.2]octane | Saturated, rigid scaffold; can improve solubility and metabolic stability. enamine.net |
Vi. Mechanisms of Molecular Interaction and Pre Clinical Biological Activity of Butyl 2 Aminocarbonyl Phenyl Carbamate
Interaction with Nucleic Acids and Membrane Systems at a Biophysical Level:No data found.
Without primary or review articles detailing the investigation of butyl [2-(aminocarbonyl)phenyl]carbamate, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The compound may be a novel chemical entity that has not yet been synthesized or biologically evaluated, or any research pertaining to it may be proprietary and not in the public domain.
High-Throughput Screening Methodologies for Identifying Molecular Interactions
High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery and chemical biology, enabling the rapid testing of thousands to millions of compounds to identify molecules that interact with specific biological targets or modulate cellular pathways. wikipedia.orgbmglabtech.com For a compound such as this compound, HTS serves as the primary methodology to uncover its molecular interaction partners and elucidate its mechanism of action. This process involves the automation of assays to quickly assess the biological or biochemical activity of a vast number of substances. bmglabtech.comatcc.org The primary objective is to identify "hits"—compounds that exhibit a desired effect on a target—which then become the starting point for further chemical optimization and mechanistic studies. bmglabtech.com
The successful implementation of an HTS campaign for a molecule like this compound relies on the careful design and validation of assays that are robust, reproducible, and amenable to miniaturization and automation. bmglabtech.comsci-hub.se These assays can be broadly categorized into biochemical (target-based), cell-based, and biophysical approaches, each providing a different layer of information about the compound's activity.
Biochemical (Target-Based) Assays
Biochemical assays are performed in vitro using purified biological targets, such as enzymes or receptors, to directly measure the interaction of a compound with the target. sci-hub.sepatsnap.com These assays are ideal for identifying direct binders and modulators of a specific protein's function.
Enzyme Activity Assays: If this compound is hypothesized to be an enzyme modulator, its effect on catalytic activity can be measured. These assays monitor the conversion of a substrate to a product, which is typically detected via changes in absorbance, fluorescence, or luminescence. patsnap.commedcraveonline.com For example, a screen could be designed to measure the inhibition or activation of a specific kinase or protease by the compound.
Binding Assays: These assays directly measure the binding of a compound to a target molecule. Techniques like Fluorescence Resonance Energy Transfer (FRET) are common. sci-hub.se In a hypothetical FRET assay, the target protein could be labeled with a donor fluorophore and a known binding partner with an acceptor fluorophore. Disruption of this interaction by the binding of this compound would lead to a measurable change in the FRET signal.
Cell-Based Assays
Cell-based assays utilize living cells, providing a more physiologically relevant context to assess a compound's activity by accounting for factors like cell permeability and cytotoxicity. sci-hub.senih.gov These screens can identify compounds that modulate complex cellular pathways or produce a specific cellular phenotype. medcraveonline.combiotechnologia-journal.org
Reporter Gene Assays: These assays are used to monitor the activity of a specific signaling pathway. medcraveonline.comdeepdyve.com Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the pathway of interest. An increase or decrease in the reporter signal after treatment with this compound would indicate modulation of that pathway. medcraveonline.com
Phenotypic Screening: This approach involves testing compounds for their ability to induce a desired change in the cell's phenotype, such as inhibiting cell proliferation, inducing apoptosis, or altering cell morphology, without prior knowledge of the molecular target. medcraveonline.comnumberanalytics.com High-content screening (HCS), which uses automated microscopy and image analysis, is a powerful form of phenotypic screening that can simultaneously measure multiple cellular parameters. sci-hub.se
Biophysical and Mass Spectrometry-Based Methods
Recent advancements have established mass spectrometry (MS) as a powerful, label-free technology for HTS. nih.govembopress.org These methods directly detect the compound or its effect on a substrate, reducing artifacts associated with fluorescent labels. acs.org
Affinity Selection-Mass Spectrometry (AS-MS): This is a highly effective method for identifying compounds that bind to a target protein from a complex mixture. acs.orgnih.govnih.gov In a typical workflow, the target protein is incubated with a library of compounds. The protein-ligand complexes are then separated from unbound compounds using techniques like size-exclusion chromatography. wuxibiology.comjst.go.jp The bound molecules are subsequently dissociated and identified by mass spectrometry, providing direct evidence of interaction. acs.org AS-MS is applicable to virtually any soluble target and can screen hundreds of thousands of compounds in a short period. nih.govwuxibiology.com
The choice of HTS methodology depends on the scientific question, the nature of the potential target, and the available resources. Often, a combination of these techniques is used to identify and validate hits.
Data Tables
The following tables provide a summary of HTS methodologies applicable to this compound and an illustrative example of screening data.
Table 1: Overview of High-Throughput Screening Methodologies
| Methodology | Principle | Application for this compound | Key Advantages | References |
| Biochemical Assays | ||||
| Enzyme Activity Assay | Measures the rate of conversion of a substrate to a product by a purified enzyme. | To identify if the compound inhibits or activates a specific enzyme. | Direct measure of functional impact on a purified target. patsnap.com | patsnap.commedcraveonline.com |
| FRET Binding Assay | Measures proximity between two fluorophore-labeled molecules. A change in signal indicates binding or disruption of an interaction. | To detect direct binding to a target protein or disruption of a protein-protein interaction. | Homogeneous, sensitive, and widely used for binding studies. sci-hub.se | sci-hub.senih.gov |
| Cell-Based Assays | ||||
| Reporter Gene Assay | Measures the expression of a reporter gene (e.g., luciferase) linked to a specific promoter. | To identify modulation of a specific cellular signaling pathway. | Provides information on pathway activity in a cellular context. medcraveonline.com | medcraveonline.comdeepdyve.com |
| Phenotypic Screening | Uses automated microscopy to quantify changes in cellular characteristics (e.g., morphology, viability). | To identify compounds that produce a desired cellular outcome without a predefined target. | Unbiased approach; screens for function in a physiological setting. numberanalytics.com | sci-hub.senumberanalytics.com |
| Biophysical Methods | ||||
| Affinity Selection-MS | Separates protein-ligand complexes from unbound compounds, followed by MS-based identification of the bound ligand. | To directly identify binding to a target protein from a compound library. | Label-free, high-throughput, applicable to diverse targets. nih.govnih.gov | acs.orgnih.govwuxibiology.comjst.go.jp |
Table 2: Illustrative HTS Data for this compound against a Hypothetical Kinase Target
This table presents hypothetical data for illustrative purposes only.
| Compound ID | Compound Name | Concentration (µM) | Assay Type | % Inhibition (Mean ± SD) | Hit Status |
| C001 | This compound | 10 | Kinase Activity (FRET) | 75.2 ± 3.1 | Confirmed Hit |
| C002 | Control Compound A | 10 | Kinase Activity (FRET) | 92.5 ± 2.5 | Positive Control |
| C003 | Control Compound B | 10 | Kinase Activity (FRET) | 1.2 ± 0.8 | Negative Control |
| C004 | Library Compound X | 10 | Kinase Activity (FRET) | 4.5 ± 1.5 | Inactive |
| C005 | Library Compound Y | 10 | Kinase Activity (FRET) | 55.8 ± 4.2 | Initial Hit |
Vii. Pre Clinical Pharmacokinetic Pk and Pharmacodynamic Pd Investigations of Butyl 2 Aminocarbonyl Phenyl Carbamate Non Human Models
Absorption and Distribution Studies in In Vitro and Non-Human In Vivo Models
The initial stages of pharmacokinetic assessment involve evaluating how a compound is absorbed and distributed. In vitro models provide early insights into potential oral absorption and tissue distribution characteristics.
Permeability is a key determinant of oral bioavailability. In vitro assays such as the Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA) are standard tools for predicting the intestinal absorption of drug candidates. nih.govresearchgate.netyoutube.com
Caco-2 Permeability Assay: The Caco-2 cell line is derived from human epithelial colorectal adenocarcinoma cells. When cultured, these cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters. nih.govresearchgate.net The apparent permeability coefficient (Papp) is measured to classify a compound's potential for human intestinal absorption. researchgate.net Generally, high permeability in the Caco-2 model (Papp > 1 x 10⁻⁶ cm/s) correlates with good oral absorption in humans. researchgate.net
While specific experimental data for butyl [2-(aminocarbonyl)phenyl]carbamate in Caco-2 assays are not available in the reviewed literature, the assay provides a framework for its future evaluation. The median Papp value for most marketed drugs is approximately 16 x 10⁻⁶ cm/s. nih.govresearchgate.net
Interactive Table 1: General Classification of Intestinal Permeability based on Caco-2 Papp Values
| Permeability Classification | Apparent Permeability (Papp) (cm/s) | Expected In Vivo Absorption |
|---|---|---|
| High | > 10 x 10⁻⁶ | Well absorbed (>90%) |
| Moderate | 1 - 10 x 10⁻⁶ | Moderately absorbed (50-90%) |
This table presents a general classification scheme for interpreting Caco-2 permeability data; specific values for this compound are not available.
Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based, high-throughput screening assay that predicts passive transcellular permeability. who.int It measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial membrane coated with a lipid solution, mimicking the lipid barrier of the intestinal epithelium. who.int This method is useful for assessing passive diffusion, a primary absorption mechanism for many drugs. who.int
Specific PAMPA data for this compound have not been documented in the available sources.
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, significantly influences its distribution and availability to target tissues and for metabolism and excretion. wikipedia.orgnottingham.ac.uk Only the unbound (free) fraction of a drug is pharmacologically active. wikipedia.org The binding is typically reversible and concentration-dependent. wikipedia.orgnih.gov Techniques like equilibrium dialysis are commonly used to determine the fraction of unbound drug (fu) in plasma from various species. visikol.com
Specific data on the plasma protein binding of this compound in any pre-clinical species were not found. However, studies on structurally related compounds provide some context. For instance, carisoprodol (B1668446), another carbamate (B1207046), exhibits approximately 60% plasma protein binding, while its metabolite, meprobamate, is about 20-25% bound. nih.govresearchgate.netglowm.com Phenylacetate and phenylbutyrate show concentration-dependent binding, with high free fractions that are influenced by albumin levels. nih.gov
Interactive Table 2: General Categories of Plasma Protein Binding
| Binding Category | Percent Bound (%) | Unbound Fraction (fu) | Potential Pharmacokinetic Implication |
|---|---|---|---|
| High | > 90% | < 0.10 | Lower volume of distribution, longer half-life |
| Moderate | 50 - 90% | 0.10 - 0.50 | Variable distribution and elimination characteristics |
This table provides general categories for plasma protein binding; specific data for this compound are not available.
Metabolism and Metabolite Identification in In Vitro Systems (e.g., Liver Microsomes) and Non-Human Models
Understanding how a compound is metabolized is crucial for predicting its efficacy, safety, and potential for drug-drug interactions. The liver is the primary site of drug metabolism. merckvetmanual.com In vitro systems like liver microsomes, which contain key drug-metabolizing enzymes, are essential tools in these investigations. pharmaron.com
Carbamates are known to undergo extensive metabolism. The primary metabolic pathways for many carbamate-containing compounds involve Phase I and Phase II reactions. epa.gov
Phase I Metabolism: The cytochrome P450 (CYP450) enzyme superfamily is central to Phase I metabolism, catalyzing oxidative reactions such as hydroxylation and dealkylation. acs.orgnih.govacs.orgmdpi.com For carbamates, ester hydrolysis by carboxylesterases is also a significant pathway. nih.gov The muscle relaxant carisoprodol, for example, is extensively metabolized in the liver by CYP2C19 to its active metabolite, meprobamate, through N-dealkylation. who.intresearchgate.netfda.gov Meprobamate itself is further metabolized. nih.govacs.org
Phase II Metabolism: Metabolites from Phase I reactions, or the parent compound if it has a suitable functional group, can undergo conjugation (Phase II) reactions. merckvetmanual.com A common pathway is glucuronidation, where glucuronic acid is attached to the molecule, increasing its water solubility and facilitating its excretion. glowm.com
Specific studies identifying the metabolic pathways and the precise CYP450 isozymes or other enzymes involved in the metabolism of this compound are not documented in the available literature.
Interactive Table 3: Common Metabolic Reactions for Carbamate Compounds
| Metabolic Phase | Reaction Type | Enzyme Family (Example) | Description |
|---|---|---|---|
| Phase I | Hydrolysis | Carboxylesterases | Cleavage of the carbamate ester bond. |
| Phase I | Oxidation (Hydroxylation) | Cytochrome P450 | Addition of a hydroxyl (-OH) group to an alkyl or aromatic part of the molecule. |
| Phase I | Oxidation (N-dealkylation) | Cytochrome P450 | Removal of an alkyl group from a nitrogen atom. |
This table outlines typical metabolic pathways for carbamates; pathways specific to this compound have not been determined.
Metabolite profiling involves the detection and identification of all metabolites formed from a parent compound in a biological system. This is typically accomplished using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). spkx.net.cn This allows for the separation and structural characterization of metabolites present in samples from in vitro incubations (e.g., with liver microsomes) or in vivo samples (e.g., plasma, urine, feces) from non-human models. karger.com
No metabolite profiles or structural elucidation studies for this compound were found in the reviewed scientific literature.
Excretion Pathways in Non-Human Biological Systems
The final step in the pharmacokinetic journey is excretion, where the parent drug and its metabolites are removed from the body. The primary routes of excretion are via the kidneys into urine and via the liver into bile, which is then eliminated in the feces. merckvetmanual.com
Studies in rats with various carbamate insecticides show that excretion is often rapid, with only minor amounts of the unchanged parent compound found in the urine. nih.gov The majority is eliminated as metabolites. nih.gov For some carbamates, like carbaryl (B1668338), enterohepatic circulation (where metabolites excreted in bile are reabsorbed in the intestine) can prolong their presence in the body. nih.gov In animal studies, carisoprodol and its metabolites are excreted in the urine, with less than 1% of the parent drug being excreted unchanged. karger.comoup.comoup.com
Specific studies detailing the excretion balance and pathways for this compound in any non-human model have not been reported in the available literature.
Interactive Table 4: Principal Routes of Excretion for Xenobiotics
| Excretion Route | Description | Common for |
|---|---|---|
| Renal (Urine) | Elimination of water-soluble compounds and metabolites via the kidneys. merckvetmanual.com | Polar, low molecular weight compounds/metabolites. |
| Biliary/Fecal | Elimination of compounds/metabolites via the liver into bile, which enters the intestine and is excreted in feces. merckvetmanual.com | Less polar, high molecular weight compounds/metabolites. |
This table describes general excretion pathways; routes specific to this compound are undetermined.
An article detailing the pre-clinical pharmacokinetic and pharmacodynamic investigations of this compound cannot be generated. A thorough search of publicly available scientific literature and databases yielded no specific information on this compound regarding its Cytochrome P450 enzyme profiles, pharmacokinetic modeling, or receptor occupancy studies.
The requested data for the following sections is not available in the public domain:
Viii. Advanced Analytical Methodologies for Detection and Quantification of Butyl 2 Aminocarbonyl Phenyl Carbamate
Chromatographic Method Development and Validation
Chromatography remains the cornerstone for the separation and analysis of pesticides like butyl [2-(aminocarbonyl)phenyl]carbamate. Method development focuses on optimizing separation efficiency, while validation ensures the method is reliable, reproducible, and fit for its intended purpose. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its applicability to a wide range of non-volatile and thermally sensitive compounds. uned.ac.cr Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common configuration. waters.com
Detailed research findings for the analysis of Benodanil within a multi-residue pesticide method have been established using Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC that uses smaller particle-size columns for higher resolution and speed. mdpi.com Method validation is performed according to stringent guidelines to ensure linearity, accuracy (recovery), precision (repeatability), and sensitivity (limits of detection and quantification). lcms.cz For instance, a validated UHPLC-based method demonstrated excellent recovery and precision for Benodanil in various crop matrices. mdpi.com
Table 1: Example of UHPLC Method Parameters and Validation Data for Benodanil Analysis
| Parameter | Value / Condition | Source |
| Chromatographic Column | Agilent ZORBAX RRHD Eclipse Plus C18 | lcms.cz |
| Mobile Phase | Gradient of Water and Acetonitrile (both with formic acid and ammonium (B1175870) formate) | mdpi.comlcms.cz |
| Flow Rate | 0.2 - 0.4 mL/min | mdpi.comlcms.cz |
| Detector | Mass Spectrometer (QTOF or QQQ) | mdpi.comlcms.cz |
| Linearity (r²) | ≥0.99 | lcms.cz |
| Recovery (at 10 µg/kg) | 89.6% (in brown rice) | mdpi.com |
| Precision (RSDr at 10 µg/kg) | 2.2% | mdpi.com |
| Instrument LOD | ≤10 µg/L | lcms.cz |
| LOQ | 5.0 µg/kg (in brown rice) | mdpi.com |
This table presents a synthesis of typical parameters and performance data from multi-residue methods that include Benodanil. RSDr: Repeatability Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification.
Gas Chromatography (GC) is a powerful technique for separating volatile organic compounds. sigmaaldrich.com However, direct analysis of carbamates like this compound can be challenging due to their potential for thermal degradation in the high-temperature GC injector and column. sigmaaldrich.com The carbamate (B1207046) and amide functional groups contain active hydrogens and are susceptible to breaking down upon heating.
To overcome this, derivatization is often employed. researchgate.netresearchgate.net This process chemically modifies the analyte to create a more volatile and thermally stable derivative. sigmaaldrich.com For compounds with active hydrogens, such as the N-H groups in Benodanil, common derivatization reactions include silylation (e.g., using BSTFA) or alkylation. sigmaaldrich.comresearchgate.net This modification reduces the polarity of the molecule and prevents unwanted interactions within the GC system, resulting in improved peak shape and sensitivity. researchgate.net While specific derivatization protocols for Benodanil are not extensively detailed in the literature, the principles are well-established for related compound classes. researchgate.net
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide an enhanced level of specificity and sensitivity, making them indispensable for analyzing complex samples. eurekakit.comaustinpublishinggroup.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred methods for the trace analysis of fungicide residues in environmental and food matrices. austinpublishinggroup.com The coupling of LC with MS combines the separation power of chromatography with the definitive identification capabilities of mass spectrometry. nih.gov For this compound, methods using electrospray ionization (ESI) in positive mode are effective, as the molecule can readily form a protonated molecular ion [M+H]⁺. mdpi.comthermofisher.com
Tandem mass spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, is used for highly selective quantification. In this mode, the precursor ion (e.g., the [M+H]⁺ ion of Benodanil) is selected, fragmented, and one or more specific product ions are monitored. This high specificity minimizes interference from matrix components. lcms.cz High-resolution mass spectrometry (HRMS), such as with Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, enabling confident identification of the parent compound and elucidation of its metabolites in complex biological systems. mdpi.comthermofisher.com
Table 2: Representative LC-MS/MS Parameters for this compound (Benodanil)
| Parameter | Value | Source |
| Ionization Mode | ESI Positive | mdpi.comthermofisher.com |
| Precursor Ion ([M+H]⁺) | m/z 323.9880 | thermofisher.com |
| Quantifier Transition | m/z 323.9880 → 230.9301 | thermofisher.com |
| Qualifier Transition | m/z 323.9880 → 196.0393 | Derived from typical fragmentation |
| Collision Energy | 20 eV | thermofisher.com |
This table compiles typical mass spectrometric parameters for the analysis of Benodanil. The exact values, especially for transitions and energies, are instrument-dependent and require optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful detection and identification abilities of MS. nih.gov For fungicide analysis, GC-MS is used for the definitive confirmation of analytes, even at trace levels. seu.ac.lkatlantis-press.com The mass spectrometer fragments the analyte molecules as they elute from the GC column, producing a unique mass spectrum that serves as a chemical "fingerprint." nih.gov
In the context of this compound, GC-MS would typically be used after a derivatization step to ensure thermal stability. The electron ionization (EI) source would generate characteristic fragment ions that can be used for identification by comparison to spectral libraries and for quantification using selected ion monitoring (SIM). This technique is particularly valuable for metabolic fingerprinting studies to understand the mode of action of fungicides. nih.gov
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow capillary. eurekakit.com Its advantages include very high separation efficiency, short analysis times, and minimal consumption of sample and reagents. nih.gov The most common mode, Capillary Zone Electrophoresis (CZE), separates ions based on their charge-to-size ratio.
While specific, validated CE methods for this compound are not widely documented, the technique has been successfully applied to related fungicides. researchgate.net For example, a method using Micellar Electrokinetic Chromatography (MEKC), a mode of CE suitable for neutral and charged analytes, was developed for the determination of carbendazim (B180503) residues. researchgate.net This method employed a phosphate (B84403) buffer containing sodium dodecyl sulfate (B86663) (SDS) as a micellar phase to facilitate the separation. researchgate.net
For a compound like Benodanil, a CE method could potentially be developed by optimizing key parameters such as the background electrolyte (BGE) composition, pH (which could influence the charge state of the amide groups), and applied voltage. sci-hub.cat Given its success with structurally similar pesticides, CE and CE-MS represent a promising, albeit less common, approach for the analysis of this compound. nih.govresearchgate.net
Spectrophotometric and Fluorometric Methods for High-Sensitivity Detection
Spectrophotometric and fluorometric methods are mainstays in analytical chemistry for the quantification of compounds due to their sensitivity, and relative ease of use. While specific methods for this compound are not extensively documented in publicly available literature, established principles for other carbamates can be adapted for its detection.
Spectrophotometric Methods
Spectrophotometric analysis of carbamates often involves a derivatization step to produce a colored compound that can be measured by UV-visible spectroscopy. A common strategy involves the alkaline hydrolysis of the carbamate to yield a phenol (B47542) or a derivative, which is then coupled with a chromogenic reagent. For instance, a method proposed for various carbamate pesticides involves hydrolysis in an alkaline medium, followed by coupling with diazotized trimethylaniline in a micellar medium to form a stable azo dye with a distinct absorbance maximum. nih.gov This approach enhances sensitivity and overcomes solubility issues. nih.gov
Another spectrophotometric approach is based on enzymatic reactions. For example, a method for ethyl carbamate utilizes a bi-enzymatic cascade reaction. The change in concentration of a cofactor, such as the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), is monitored at 340 nm. rsc.orgresearchgate.netnih.gov The rate of this change is proportional to the concentration of the carbamate.
Fluorometric Methods
Fluorometric methods generally offer higher sensitivity and selectivity compared to spectrophotometry. The analysis of carbamates by fluorometry can be based on their native fluorescence or through the use of fluorescent probes and quenching mechanisms. Some carbamate pesticides, such as carbaryl (B1668338) and carbofuran, exhibit native fluorescence when excited by ultraviolet light, providing a basis for their direct quantification. nih.gov The fluorescence characteristics are dependent on the molecular structure and the solvent used. nih.gov
For non-fluorescent or weakly fluorescent carbamates, derivatization to form a fluorescent product is a viable option. Alternatively, indirect methods based on fluorescence quenching can be employed. One such strategy involves the use of quantum dots (QDs). The fluorescence of QDs can be quenched by a substance that is a product of a reaction inhibited by the target carbamate. For example, the inhibition of acetylcholinesterase by carbamates can be monitored by the change in fluorescence of a QD-based system. nih.govrsc.org
Excitation-emission matrix (EEM) fluorescence spectroscopy coupled with parallel factor analysis (PARAFAC) is another powerful technique that can resolve the spectra of multiple fluorescent compounds in a mixture, which could be applicable for the analysis of this compound in complex matrices. leidenuniv.nl
Table 1: Comparison of Potential Spectrophotometric and Fluorometric Methods for this compound
| Method | Principle | Potential Advantages | Potential Challenges |
| UV-Vis Spectrophotometry (Derivatization) | Alkaline hydrolysis followed by coupling with a chromogenic reagent (e.g., diazotized trimethylaniline) to form a colored product. nih.gov | Good sensitivity, well-established for other carbamates. | Requires derivatization step, potential for interference from other phenolic compounds. |
| Enzymatic Spectrophotometry | Bi-enzymatic cascade reaction leading to a change in NADH absorbance at 340 nm. rsc.orgresearchgate.net | High specificity due to enzymatic reaction. | Requires specific enzymes, reaction conditions need optimization. |
| Native Fluorescence Spectroscopy | Measurement of the intrinsic fluorescence of the compound upon UV excitation. nih.gov | Simple, no derivatization needed. | The target compound may not be sufficiently fluorescent. |
| Fluorescence Quenching (Quantum Dots) | Inhibition of an enzyme by the carbamate prevents a reaction that would otherwise affect the fluorescence of quantum dots. nih.govrsc.org | Very high sensitivity, potential for use in biosensors. | Complex assay design, potential for non-specific quenching. |
| Excitation-Emission Matrix (EEM) Fluorescence | Collection of a full fluorescence spectrum at various excitation wavelengths, with data analysis by PARAFAC. leidenuniv.nl | High selectivity, can resolve mixtures. | Requires specialized instrumentation and software. |
Validation of Analytical Methods for Robustness, Reproducibility, and Accuracy
The validation of any analytical method is critical to ensure that it is suitable for its intended purpose. The validation process for methods to quantify this compound would need to follow established guidelines and assess several key parameters.
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For a spectrophotometric method, this could involve varying the pH of the buffer, the reaction time, or the wavelength of measurement by a small margin. researchgate.net For a fluorometric method, variations in excitation and emission wavelengths, and the concentration of any reagents would be tested. The relative standard deviation (RSD) of the results under these varied conditions should remain within acceptable limits, typically less than 5%. researchgate.net
Reproducibility
Reproducibility assesses the precision of the method under different conditions, such as on different days, with different analysts, or using different equipment. This is typically evaluated by analyzing the same sample multiple times under these varied conditions and calculating the RSD. For the analysis of carbamates in various matrices, inter-day precision with RSDs below 15% is often considered acceptable. nih.gov
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and the sample is then analyzed. The percentage of the spiked amount that is recovered is calculated. For many analytical methods, recovery values in the range of 80-120% are considered acceptable. nih.gov For example, a validated method for ethyl carbamate in various food matrices showed recovery rates between 78.84% and 116.98%. nih.gov
Table 2: Typical Validation Parameters and Acceptance Criteria for Carbamate Analysis
| Parameter | Purpose | Typical Experiment | Common Acceptance Criteria |
| Linearity | To ensure the method provides results that are directly proportional to the concentration of the analyte in the sample. | Analysis of a series of standards at different concentrations. | Correlation coefficient (R²) > 0.99 nih.govresearchgate.net |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Determined based on the signal-to-noise ratio (typically 3:1). | Varies by method and matrix. For carbamates, can range from µg/kg to ng/mL. nih.govresearchgate.net |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | Determined based on the signal-to-noise ratio (typically 10:1) or as the lowest point on the calibration curve. | Varies by method and matrix. For carbamates, can range from µg/kg to ng/mL. nih.govresearchgate.net |
| Accuracy (Recovery) | To determine how close the measured result is to the true value. | Analysis of blank samples spiked with known amounts of the analyte at different concentration levels. | Typically 80-120% recovery. researchgate.netnih.gov |
| Precision (Reproducibility) | To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Repeated analysis of the same sample on different days, by different analysts, or with different instruments. | Relative Standard Deviation (RSD) < 15-20%. nih.govgoogleapis.com |
| Robustness | To evaluate the method's reliability with respect to small, deliberate variations in method parameters. | Varying parameters such as pH, temperature, reagent concentration, and wavelength. | RSD < 5-10% for the variations. researchgate.net |
Ix. Future Research Directions and Emerging Paradigms in Butyl 2 Aminocarbonyl Phenyl Carbamate Research
Integration of Artificial Intelligence and Machine Learning in Carbamate (B1207046) Design and Prediction
The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the discovery and design of novel carbamates. Generative AI models and machine learning (ML) algorithms are being increasingly employed to accelerate the identification of potent and selective compounds. nih.govnih.gov
A significant emerging trend is the use of generative AI engines, such as REINVENT, in combination with structure-based drug design to discover novel inhibitors for specific biological targets. nih.gov This approach involves iterative in-silico design cycles, strongly guided by physics-based affinity predictions and ML models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) properties. This synergy allows for the rapid exploration of vast chemical spaces, leading to the accelerated discovery of potent compound series. nih.govyoutube.com For instance, this methodology has been successfully applied to discover a series of carbamate inhibitors for the E3 ligase Cbl-b. nih.gov
Machine learning models are also proving invaluable in predicting the mechanical and functional properties of materials incorporating carbamate moieties. mdpi.commdpi.com By training models on large datasets, researchers can forecast material behaviors with high accuracy, reducing the need for extensive experimental work. mdpi.com This predictive power is crucial for designing new composite materials with tailored properties for specific engineering applications. mdpi.com
| AI/ML Application Area | Specific Technique/Model | Predicted Outcome/Property | Potential Impact on Butyl [2-(aminocarbonyl)phenyl]carbamate Research |
| Drug Discovery | Generative AI (e.g., REINVENT) | Novel molecular structures with high target affinity | Design of derivatives with enhanced biological activity. |
| Pharmacokinetics | Predictive DMPK models | ADME profiles, toxicity | Optimization of drug-like properties for potential therapeutic applications. |
| Agrochemical Design | QSAR, Deep Learning | Bioactivity, mode-of-action | Development of more effective and safer agricultural agents. nih.gov |
| Materials Science | Neural Networks, ML Algorithms | Mechanical properties, material behavior | Design of novel polymers or composites with desired characteristics. mdpi.com |
Novel Synthetic Methodologies and Eco-Friendly Approaches
The synthesis of carbamates is undergoing a significant transformation, with a strong emphasis on developing novel, sustainable, and eco-friendly methodologies. Traditional methods often rely on hazardous reagents like phosgene (B1210022) and isocyanates or produce significant waste. nih.gov Future research is focused on greener alternatives that offer high yields, purity, and reduced environmental impact. bohrium.combanglajol.info
One of the most promising eco-friendly approaches is the utilization of carbon dioxide (CO₂) as a C1 building block. acs.orgnih.gov Recent advancements include the development of continuous synthesis protocols that react CO₂ directly with amines and alkyl halides under mild conditions, often without the need for a catalyst or column chromatography for purification. acs.org This not only makes the process more environmentally benign but also significantly reduces reaction times. acs.org Other CO₂-based methods employ deep eutectic solvents (DESs) or are promoted by agents like polyethylene glycol (PEG). acs.org
Other innovative and greener synthetic strategies include:
Solvent-free methodologies : Protocols have been developed that use reagents like sodium cyanate and trichloroacetic acid in the absence of a solvent to produce primary carbamates in high yields. bohrium.combanglajol.info
Green Hofmann Rearrangement : This one-pot, two-step process uses an oxidizing agent like oxone with potassium chloride and sodium hydroxide to convert aromatic amides into carbamates, avoiding more toxic reagents. nih.gov
Catalytic Carbonylation : The use of catalysts, such as palladium chloride (PdCl₂), enables the efficient assembly of carbamates from organic azides, carbon monoxide, and alcohols under mild, neutral conditions, producing only nitrogen gas as a byproduct. nih.gov
These novel methods represent a significant step towards the sustainable production of this compound and its derivatives, aligning with the principles of green chemistry. nih.gov
Exploration in Advanced Materials Science and Engineering
The carbamate functional group is a fundamental building block for polyurethanes, one of the most versatile classes of polymers. wikipedia.org Future research is delving deeper into the potential of specific carbamate compounds, like this compound, as monomers or functional additives in the creation of advanced materials with novel properties.
A key area of exploration is the development of sequence-defined polymers. acs.orgchemrxiv.org By controlling the primary sequence of carbamate monomers, researchers aim to design new functional materials de novo. Carbamate units offer distinct structural characteristics compared to traditional peptide building blocks; they are more rigid, and the cis configuration of the amide bond can be energetically stable. acs.orgchemrxiv.org This structural rigidity, stemming from the extended delocalization of π-electrons, provides a unique platform for creating polymers with predictable folding and self-assembly behaviors, potentially leading to applications in data storage or as molecular transporters. acs.orgchemrxiv.org
Furthermore, the integration of carbamate functionalities into metal-organic frameworks (MOFs) is an emerging paradigm. Amine-functionalized MOFs have shown extremely high affinity for CO₂ capture, a process that involves the formation of carbamate species on the material's surface. mdpi.com Research into how the specific structure of this compound might influence the CO₂ capture efficiency and selectivity of such materials could lead to next-generation solid sorbents for environmental applications. mdpi.com
Systems Biology and Omics Approaches to Comprehensive Mechanistic Understanding
To fully comprehend the biological impact of this compound, future research will increasingly rely on systems biology and multi-omics approaches. nih.govgriffith.edu.au These methodologies provide a holistic view of the molecular changes within a biological system upon exposure to a compound, moving beyond single-target interactions to understand complex network-level perturbations. nih.gov
By integrating data from various omics platforms—genomics, transcriptomics, proteomics, and metabolomics—researchers can construct comprehensive models of a compound's mechanism of action. e-enm.orgresearchgate.net For example, if this compound is investigated for therapeutic potential, transcriptomics could reveal changes in gene expression, proteomics could identify altered protein levels and post-translational modifications, and metabolomics would show shifts in metabolic pathways. griffith.edu.au This integrated data can elucidate not only the primary target but also off-target effects and downstream consequences, providing a detailed understanding of its physiological impact. nih.govnih.gov
This approach is particularly crucial for understanding the endocrine-disrupting properties observed in some carbamates, which involve complex interactions within the hypothalamus-pituitary-testicular (HPT) axis. nih.gov Omics can help map the intricate signaling cascades and gene regulatory networks that are perturbed, offering a mechanistic understanding that is currently lacking. nih.gov
Methodological Advancements in Structural and Functional Characterization
A deep understanding of the structure-function relationship of this compound is contingent on advanced analytical and characterization techniques. Future research will leverage a combination of high-resolution spectroscopy, mass spectrometry, and computational modeling to probe its molecular conformation and interactions.
A powerful approach combines experimental techniques like infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy with density functional theory (DFT) calculations. acs.orgchemrxiv.org This synergy allows for a detailed investigation of the conformational landscape of carbamate monomers in different environments, which is fundamental to designing polymers with specific folded structures. acs.orgchemrxiv.org
In the context of biological systems, new methodologies are being developed to study the interactions of carbamates with their protein targets. For instance, the covalent modification of enzyme active sites by carbamates is a key mechanism of action for many inhibitors. nih.gov Advanced mass spectrometry techniques are being developed to identify and characterize labile post-translational modifications, such as the carbamylation of lysine residues, which was previously difficult to detect under standard analysis conditions. nih.gov The development of "click chemistry" probes derived from carbamate inhibitors allows for the comprehensive evaluation of their reactivity across the entire proteome in vivo, offering a powerful tool to assess target selectivity. nih.gov
Theoretical Predictions for Undiscovered Properties and Reactivities
Computational and theoretical chemistry are becoming indispensable tools for predicting the properties and reactivities of molecules before they are synthesized or tested experimentally. For this compound, these predictive approaches can guide research by highlighting promising avenues for exploration and providing deeper mechanistic insights.
Dual-level direct dynamics methods can be used to investigate the degradation mechanisms of carbamates, for example, by reaction with hydroxyl radicals in the atmosphere. researchgate.net Such studies can calculate reaction rate constants over a range of temperatures and identify the most likely degradation pathways, which is crucial for assessing the environmental fate of the compound. researchgate.net
Density functional theory (DFT) is a cornerstone for predicting a wide range of molecular properties. It can be used to:
Simulate Spectra : Generate theoretical IR, VCD, and NMR spectra to aid in the interpretation of experimental data and confirm molecular structures. acs.orgchemrxiv.org
Analyze Conformational Stability : Determine the relative energies of different conformers (e.g., cis vs. trans amide bonds) and the rotational barriers of key bonds, which dictates the molecule's three-dimensional shape and flexibility. acs.org
Predict Reactivity : Calculate electronic properties like orbital energies and charge distributions to predict sites of reactivity for chemical transformations or interactions with biological targets.
These theoretical predictions provide a foundational understanding that can accelerate the discovery of new applications and the design of derivatives with tailored properties.
Interdisciplinary Research Collaborations for Holistic Compound Exploration
The multifaceted nature of modern chemical research necessitates a shift away from siloed, single-discipline studies towards integrated, interdisciplinary collaborations. frontiersin.org A holistic exploration of this compound requires the combined expertise of chemists, biologists, material scientists, computational modelers, and toxicologists. nih.govchemscene.com
Such collaborative efforts are essential for bridging the gap between fundamental chemistry and real-world applications. For example:
Chemists and Biologists : Collaborating on the design, synthesis, and biological evaluation of new carbamate derivatives for therapeutic or agrochemical use. chemscene.com
Material Scientists and Computational Chemists : Working together to design and predict the properties of novel carbamate-based polymers and materials. mdpi.com
Toxicologists and Data Scientists : Integrating experimental toxicity data with multi-omics profiles and AI models to build more accurate predictive safety assessments.
Establishing formal interdisciplinary research units or collaboratives can foster the necessary environment for this synergy. nih.govtos.org By bringing together researchers from diverse fields, these teams can tackle complex challenges and provide a more complete understanding of the compound's potential, from molecular interactions to ecosystem-level impacts. journal.fi This integrated approach is critical for accelerating innovation and ensuring the responsible development of new chemical technologies. frontiersin.org
Q & A
Q. What are the recommended methods for synthesizing butyl [2-(aminocarbonyl)phenyl]carbamate in laboratory settings?
Methodological Answer: Synthesis typically involves a multi-step approach utilizing carbamate-forming reactions. A common strategy is the reaction of phenyl isocyanate derivatives with alcohols like 1-butanol under controlled conditions. For example:
- Stepwise Kinetic Approach : Use dichloromethane as a solvent and monitor reaction progress via kinetic Monte Carlo modeling to quantify rate coefficients for reactant-, auto-, and non-catalyzed pathways .
- Protection/Deprotection : Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates. For example, tert-butyl (2-(hydroxymethyl)phenyl)carbamate (a structural analog) can be synthesized via Boc protection of amine groups, followed by deprotection under acidic conditions .
Q. Key Considerations :
- Use inert atmospheres (e.g., N₂) to prevent moisture interference.
- Optimize stoichiometry to minimize byproducts (e.g., urea derivatives).
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Characterization involves a combination of spectroscopic and crystallographic techniques:
- Spectroscopy :
- NMR : Analyze H and C spectra to confirm substituent positions (e.g., carbamate carbonyl at ~155 ppm).
- FT-IR : Identify carbamate C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).
- X-ray Crystallography : Use programs like SHELXL (for refinement) and Mercury (for visualization) to resolve crystal structures. Mercury enables overlays of multiple structures to assess conformational stability .
Q. What safety protocols are critical when handling this compound in laboratory environments?
Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid :
- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can kinetic modeling be applied to optimize reaction pathways for this compound synthesis?
Methodological Answer :
- Quasi-Stoichiometric Analysis : Conduct reactions under varying alcohol/isocyanate ratios. Use high-performance liquid chromatography (HPLC) to track intermediate formation.
- Monte Carlo Simulations : Fit experimental data to models that distinguish catalytic vs. non-catalytic pathways. For example, plot reaction probabilities against time to identify rate-limiting steps .
Q. Example Data :
| Pathway | Rate Coefficient (s⁻¹) |
|---|---|
| Catalyzed | 2.5 × 10⁻³ |
| Non-catalyzed | 1.1 × 10⁻⁴ |
Q. What strategies resolve crystallographic data discrepancies during structure refinement of carbamate derivatives?
Methodological Answer :
- Multi-software Cross-validation : Compare results from SHELXL (for small-molecule refinement) and MoPro (for charge density analysis) to detect anomalies in electron density maps .
- Twinned Data Handling : For macromolecular crystals, use SHELXPRO to apply twin laws and refine against high-resolution data .
- Displacement Parameters : Analyze anisotropic displacement ellipsoids in Mercury to identify thermal motion artifacts .
Case Study : A study on tert-butyl carbamate derivatives revealed that incorrect space group assignment led to R-factor inconsistencies. Re-processing data in Pna2₁ improved refinement metrics .
Q. How do computational tools like Mercury enhance the analysis of carbamate crystal structures?
Methodological Answer :
- Structural Overlays : Compare bond lengths/angles across homologous carbamates to assess steric or electronic effects .
- Morphology Prediction : Use Mercury’s built-in algorithms to predict crystal habits, which influence solubility and stability .
- Interactive Data Tables : Export torsion angles and hydrogen-bonding networks to spreadsheets for statistical analysis .
Example Visualization :
![Mercury screenshot showing carbamate structure overlaid with electron density map]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
